BenchChemオンラインストアへようこそ!

2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

EPAC1 inhibition RapGEF3 cAMP signaling

2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-85-2) is a synthetic small-molecule building block belonging to the isoxazolyl benzamide class, characterized by a 2-chloro-6-fluorobenzamide core linked via a methylene bridge to a 5-(4-methoxyphenyl)isoxazole ring. The compound is cataloged by multiple chemical suppliers as a research-grade intermediate, typically offered at ≥95% purity, and is structurally related to a series of isoxazole-containing benzamides explored in patent literature for EPAC1 (Rap guanine nucleotide exchange factor inhibition.

Molecular Formula C18H14ClFN2O3
Molecular Weight 360.77
CAS No. 953014-85-2
Cat. No. B2728240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
CAS953014-85-2
Molecular FormulaC18H14ClFN2O3
Molecular Weight360.77
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C18H14ClFN2O3/c1-24-13-7-5-11(6-8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3,(H,21,23)
InChIKeyPGDKHBRZNASOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-85-2): Chemical Identity and Research-Grade Procurement Profile


2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-85-2) is a synthetic small-molecule building block belonging to the isoxazolyl benzamide class, characterized by a 2-chloro-6-fluorobenzamide core linked via a methylene bridge to a 5-(4-methoxyphenyl)isoxazole ring . The compound is cataloged by multiple chemical suppliers as a research-grade intermediate, typically offered at ≥95% purity, and is structurally related to a series of isoxazole-containing benzamides explored in patent literature for EPAC1 (Rap guanine nucleotide exchange factor 3) inhibition [1]. Its molecular formula is C18H14ClFN2O3 with a molecular weight of 360.77 g/mol, and it bears a topological polar surface area (tPSA) of approximately 75.6 Ų, placing it within favorable drug-like physicochemical space .

Why 2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide Cannot Be Replaced by a Generic Isoxazole Benzamide


Within the isoxazolyl benzamide chemical space, the specific substitution pattern—2-chloro-6-fluoro on the benzamide ring combined with a 4-methoxyphenyl group at the isoxazole 5-position—is non-interchangeable with close analogs for quantitative structure-activity relationship (QSAR)-driven research programs . In the EPAC1 inhibitor series disclosed in US11124489, subtle modifications to the isoxazole ring and benzamide substituents produced IC50 shifts spanning over an order of magnitude across structurally similar compounds, demonstrating that even single-atom changes (e.g., chloro vs. trifluoromethyl, or methoxy position isomerism) critically alter target engagement [1]. Generic substitution with, for example, the des-chloro or des-fluoro analog would yield an uncharacterized SAR perturbation that cannot be predicted a priori, jeopardizing assay reproducibility and delaying lead optimization timelines .

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide vs. Closest Analogs


EPAC1 Inhibitory Potency: Target Compound vs. US11124489 Series Comparators

In a biochemical assay measuring inhibition of Rap guanine nucleotide exchange factor 3 (EPAC1), the target compound (US11124489, Compound 35) exhibited an IC50 of 8.50E+3 nM [1]. Within the same patent series, structurally related compound 11 (BDBM517667) showed an IC50 of 3.30E+3 nM, representing 2.6-fold greater potency, while compound 14 (BDBM517700) was notably less active with an IC50 of 2.44E+4 nM (2.9-fold weaker) [2]. The target compound thus occupies a defined intermediate potency niche within the SAR landscape, making it a valuable reference point for understanding the contribution of the 2-chloro-6-fluoro substitution to EPAC1 binding.

EPAC1 inhibition RapGEF3 cAMP signaling oncology

Regioisomeric Specificity: 4-Methoxyphenyl vs. 3-Methoxyphenyl Isoxazole Substitution

The target compound bears a 4-methoxyphenyl substituent at the isoxazole 5-position, distinguishing it from the regioisomeric analog 2-chloro-6-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide . While direct comparative bioactivity data between these two regioisomers are not publicly available in the same assay, the broader EPAC1 patent SAR demonstrates that the nature and position of substituents on the phenyl ring attached to the isoxazole are critical determinants of inhibitory potency, with IC50 values spanning from 3.30 µM to >24 µM across closely related analogs [1]. Ortho, meta, and para substitution patterns on the pendant phenyl ring are known to modulate both steric fit within the EPAC1 binding pocket and electronic distribution across the isoxazole π-system, making the 4-methoxy configuration a mechanistically non-redundant choice.

regioisomer SAR isoxazole substitution target selectivity medicinal chemistry

Physicochemical Property Profile vs. Des-halogen Analog: Drug-Likeness and Permeability Potential

The target compound (MW 360.77, tPSA ~75.6 Ų, XLogP ~3.5–4.0 estimated) incorporates both chloro and fluoro substituents on the benzamide ring, in contrast to the des-chloro, des-fluoro parent scaffold N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-49-8, MW 308.33) . The addition of halogens increases molecular weight by 52.4 Da and lipophilicity by approximately 0.8–1.2 log units (estimated), which is expected to enhance passive membrane permeability while maintaining compliance with Lipinski's Rule of Five [1]. The chloro substituent at the 2-position also introduces a metabolically stable blocking group at a site commonly susceptible to oxidative metabolism in unsubstituted benzamides, potentially improving in vitro microsomal stability relative to the des-halogen parent.

physicochemical properties Lipinski rules permeability lead optimization

Application Scenarios for 2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide Based on Quantitative Differentiation Evidence


EPAC1-Mediated cAMP Signaling Probe in Pancreatic Cancer Metastasis Research

The compound's defined intermediate IC50 of 8.5 µM against EPAC1 [1] positions it as a moderate-affinity pharmacological probe for dissecting EPAC1-dependent cAMP signaling in pancreatic ductal adenocarcinoma (PDA) invasion and metastasis models, where EPAC1 inhibition has been shown to reduce metastatic dissemination in vivo [2]. Its potency is sufficient to achieve target engagement in cell-based assays without the confounding cytotoxicity sometimes associated with higher-affinity EPAC1 antagonists.

SAR Reference Compound for Isoxazole-Benzamide Lead Optimization Programs

Sitting at an intermediate potency tier within the US11124489 series (2.6-fold below the most potent analog and 2.9-fold above weaker members) [1], the compound serves as a calibrated reference point for medicinal chemistry teams iterating on the isoxazole-benzamide scaffold. Its well-defined substitution pattern—2-chloro-6-fluoro benzamide with para-methoxyphenyl isoxazole—provides a benchmark against which the impact of further structural modifications on EPAC1 potency can be quantitatively measured.

Physicochemical Benchmark for Halogenated Isoxazole Benzamide Library Design

With a tPSA of 75.6 Ų, MW of 360.77, and dual halogenation (Cl, F), the compound exemplifies a drug-like chemical space entry point for building fragment-like screening libraries targeting EPAC1 or related cAMP-binding domains [1]. Compared to the des-halogen parent (MW 308.33, lower logP), it offers superior predicted membrane permeability while maintaining full Lipinski compliance, making it a preferred core scaffold for cell-permeable probe development [2].

Regioisomeric Selectivity Control in Isoxazole-Focused Chemical Biology

The para-methoxy orientation on the pendant phenyl ring distinguishes this compound from the meta-methoxy regioisomer [1], enabling researchers to interrogate the topological requirements of the EPAC1 cyclic nucleotide-binding domain. Given that the broader SAR landscape shows up to 7.4-fold potency shifts with phenyl substituent variation [2], this compound enables controlled studies of regioisomer-dependent target engagement without the confounding variable of mixed isomeric compositions.

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.